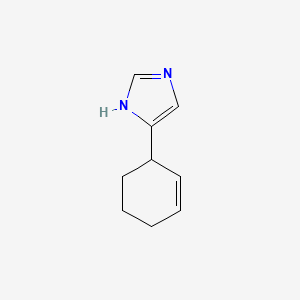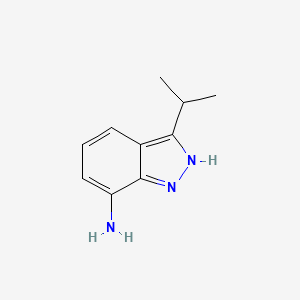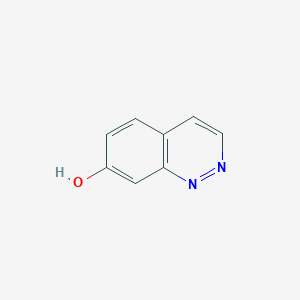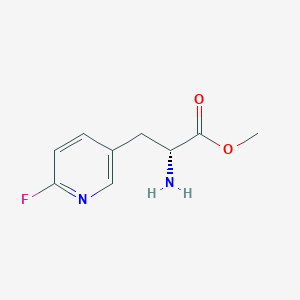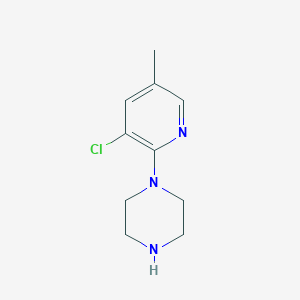
(3R)-Ethyl 3-hydroxycyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by its cyclohexane ring substituted with an ethyl group, a hydroxyl group, and a carboxylate group. Its unique structure and stereochemistry make it a valuable compound in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of ethyl 3-oxocyclohexane-1-carboxylate using a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate may involve large-scale hydrogenation processes. The precursor compound, ethyl 3-oxocyclohexane-1-carboxylate, is subjected to hydrogenation in the presence of a chiral catalyst. The reaction is carried out in a high-pressure reactor to achieve high yields and purity of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products
Oxidation: Formation of ethyl 3-oxocyclohexane-1-carboxylate or ethyl 3-carboxycyclohexane-1-carboxylate.
Reduction: Formation of ethyl 3-hydroxycyclohexane-1-methanol.
Substitution: Formation of ethyl 3-chlorocyclohexane-1-carboxylate or ethyl 3-aminocyclohexane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.
Wirkmechanismus
The mechanism of action of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-Ethyl3-hydroxycyclohexane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Ethyl 3-hydroxycyclohexane-1-carboxylate: The racemic mixture containing both (3R) and (3S) enantiomers.
Ethyl 3-oxocyclohexane-1-carboxylate: The precursor compound used in the synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate.
Uniqueness
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (3R) configuration can result in different reactivity and interactions compared to its (3S) enantiomer or the racemic mixture. This makes it a valuable compound for enantioselective synthesis and applications requiring high stereochemical purity.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl (3R)-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7?,8-/m1/s1 |
InChI-Schlüssel |
BGAOLPQGOBDXBH-BRFYHDHCSA-N |
Isomerische SMILES |
CCOC(=O)C1CCC[C@H](C1)O |
Kanonische SMILES |
CCOC(=O)C1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


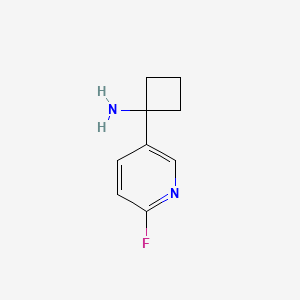

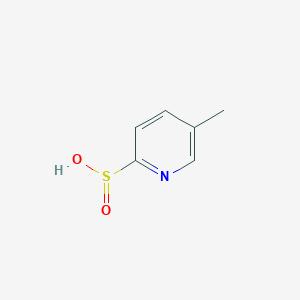

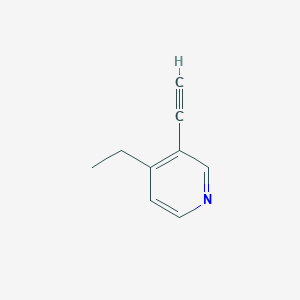
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)


